molecular formula C5H6N4O2S B2399145 2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide CAS No. 91113-78-9

2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide

Cat. No.: B2399145
CAS No.: 91113-78-9
M. Wt: 186.19
InChI Key: GGGTVZGEWBPIDH-UHFFFAOYSA-N
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Description

2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide is a chemical compound with the molecular formula C5H7N4O2S.

Mechanism of Action

Mode of Action

Similar compounds have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may interact with its targets to modulate pain and inflammation pathways.

Biochemical Pathways

Based on its potential analgesic and anti-inflammatory activities , it can be hypothesized that this compound may influence pathways related to pain perception and inflammation.

Result of Action

, similar compounds have demonstrated significant anticancer activity against various cell lines, suggesting potential cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide typically involves the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted thiazole compounds .

Scientific Research Applications

2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: A precursor in the synthesis of 2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide.

    Ethyl acetoacetate: Another precursor used in the synthesis.

    Hydrazine derivatives: Compounds with similar hydrazino groups.

Uniqueness

This compound is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c6-9-4(11)3(10)8-5-7-1-2-12-5/h1-2H,6H2,(H,9,11)(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGTVZGEWBPIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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